molecular formula C9H14N2O B154385 Phenoxypropazine CAS No. 3818-37-9

Phenoxypropazine

Cat. No. B154385
CAS RN: 3818-37-9
M. Wt: 166.22 g/mol
InChI Key: QNEXFJFTGQBXBJ-UHFFFAOYSA-N
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Description

Phenoxypropazine, also known by the trade name Drazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine family . It was introduced as an antidepressant in 1961 but was later withdrawn in 1966 due to hepatotoxicity concerns .


Molecular Structure Analysis

Phenoxypropazine has a molecular formula of C9H14N2O and a molar mass of 166.224 g·mol−1 . The IUPAC name for Phenoxypropazine is (1-methyl-2-phenoxy-ethyl)hydrazine .

Scientific Research Applications

1. Cancer Chemoprevention

Phenoxypropazine and related compounds have been evaluated as potential cancer chemopreventive agents. Studies have revealed their profound inhibition of Epstein-Barr virus early antigen (EBV-EA) in vitro, which is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). Specifically, phenoxazine, a closely related compound, exhibited notable anti-tumor promoting effects in two distinct chemical carcinogen-induced mouse skin carcinogenesis models, suggesting a potential application in cancer chemoprevention without significant toxicity (Azuine et al., 2004).

2. Effects on Cellular Mechanisms

Phenothiazines, including compounds similar to phenoxypropazine, have been shown to influence various cellular mechanisms. For instance, they exhibit cytotoxicity towards cultured leukemic cells by inducing apoptosis without affecting the viability of normal lymphocytes. This selective cytotoxicity, along with the induction of apoptosis, is considered to be associated with the inhibition of mitochondrial DNA polymerase and decreased ATP production, vital for the viability of cancer cells (Zhelev et al., 2004).

3. Interaction with Cellular Components

Phenothiazine derivatives, structurally similar to phenoxypropazine, have been studied for their interaction with cellular components. For instance, chlorpromazine, a phenothiazine derivative, interacts with phosphatidylserines in cell membranes. This interaction involves the binding of chlorpromazine to the phosphate of phosphatidylserine and the carboxyl of the serine head group. The degree of phospholipid acyl chain unsaturation significantly influences chlorpromazine's interaction with the bilayer, indicating a complex interplay between drug molecules and cellular membranes (Gjerde et al., 2004).

4. Antiviral Properties

Recent studies have also explored the potential antiviral activity of phenothiazines, a class to which phenoxypropazine belongs. These studies have emphasized the importance of further research in the antiviral domain, especially against RNA viruses, where phenothiazines have demonstrated the ability to inhibit clathrin-dependent endocytosis, infection, replication of the virus, and entry into host cells. Although further research is required, these findings underscore the potential therapeutic applications of phenothiazines in treating viral infections (Otręba et al., 2020).

5. Enhancement of Antibiotic Activity

Phenothiazines have been shown to enhance the activity of antibiotics against drug-resistant strains of Mycobacterium tuberculosis. This suggests a potential role as adjuvants in antibiotic regimens for managing infections, particularly in areas with a high prevalence of multi-drug resistant tuberculosis. The ability of phenothiazines to enhance the efficacy of certain antibiotics may lead to a reduction in the necessary dosage, thereby minimizing potential side effects without compromising treatment effectiveness (Viveiros & Amaral, 2001).

Safety And Hazards

Phenoxypropazine was withdrawn from the market due to hepatotoxicity concerns . It’s important to note that any use of this substance should be under the supervision of a healthcare provider .

properties

IUPAC Name

1-phenoxypropan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEXFJFTGQBXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048837
Record name Phenoxypropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxypropazine

CAS RN

3818-37-9
Record name Phenoxypropazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3818-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxypropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxypropazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09251
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenoxypropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOXYPROPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E92V52324
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
NW Imlah - British Medical Journal, 1961 - ncbi.nlm.nih.gov
Phenoxypropazine SIR,-Your report on phenoxypropazine (" drazine") in" To-day's Drugs"(November 18, p. 1353) is sufficiently at variance to my own experience with the drug to call for …
Number of citations: 1 www.ncbi.nlm.nih.gov
JT ROSE - American Journal of Psychiatry, 1964 - Am Psychiatric Assoc
… phenoxypropazine in reactive depressions with prominent anxiety was investigated by comparing the effect of phenoxypropazine … , more doing so with phenoxypropazine than without. …
Number of citations: 3 ajp.psychiatryonline.org
NW IMLAH - American Journal of Psychiatry, 1963 - Am Psychiatric Assoc
A preliminary clinical investigation of a new MAO inhibiting antidepressant, phenoxypropazine, is reported. Of 20 cases, 14 were improved, and in 12 cases the response was highly …
Number of citations: 7 ajp.psychiatryonline.org
MR Leahy, JT Rose… - American Journal of …, 1963 - Am Psychiatric Assoc
A limited research project was undertaken in which LSD was combined with psychotherapy. The results are in essential agreement with those oil other investigators, who have used …
Number of citations: 7 ajp.psychiatryonline.org
JT Rose, MR Leahy… - American Journal of …, 1963 - Am Psychiatric Assoc
Phenoxypropazine is compared with amitryptiline in the treatment … phenoxypropazine. Side effects were few and did not interfere with treatment. It is considered that phenoxypropazine …
Number of citations: 3 ajp.psychiatryonline.org
RA Davis, M Horlington - Nature, 1964 - nature.com
… Pheniprazine and phenoxypropazine are structurallv similar to amphetamine and exhibit amphetamine-lik~ behavioural effects when administered after reserpine•·•. In view of this …
Number of citations: 3 www.nature.com
EH Ellinwood, AJ Prange - Nature, 1964 - nature.com
… Pheniprazine and phenoxypropazine are structurallv similar to amphetamine and exhibit … differences between the actions of amphetamine and phenoxypropazine. LAC grey mice, 5-6 …
Number of citations: 9 www.nature.com
JE KIRKHAM JR… - American Journal of …, 1964 - Am Psychiatric Assoc
This study indicates that Quide is a useful addition to the armamentarium of the physician faced with the difficult problem of treating the chronic hospitalized patient with a schizophrenic …
Number of citations: 4 ajp.psychiatryonline.org
W Tyldesley - British Medical Journal, 1961 - ncbi.nlm.nih.gov
… The implication that phenoxypropazine is indicated primarily … I have, to date, found phenoxypropazine very free of side-… impression is that phenoxypropazine is a promising and safe …
Number of citations: 3 www.ncbi.nlm.nih.gov
E Hague - British Medical Journal, 1961 - ncbi.nlm.nih.gov
… The implication that phenoxypropazine is indicated primarily … I have, to date, found phenoxypropazine very free of side-… impression is that phenoxypropazine is a promising and safe …
Number of citations: 4 www.ncbi.nlm.nih.gov

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